molecular formula C8H11BrN2O2S B6209847 4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione CAS No. 1782408-09-6

4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione

Cat. No. B6209847
CAS RN: 1782408-09-6
M. Wt: 279.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione, more commonly known as 4-bromopyrazole, is a heterocyclic organic compound that is used in the synthesis of pharmaceuticals, agrochemicals, and other organic materials. It is a white crystalline solid with a molecular weight of 299.02 g/mol. 4-bromopyrazole is a versatile building block in organic synthesis and is used to create a wide range of compounds. It is an important intermediate in the synthesis of many drugs, agrochemicals, and other materials, and has been the subject of extensive research in recent years.

Scientific Research Applications

4-bromopyrazole has been extensively studied in recent years and has been found to have a wide range of applications in scientific research. It has been used in the synthesis of a variety of biologically active compounds, such as inhibitors of cyclooxygenase-2 and inhibitors of the epidermal growth factor receptor tyrosine kinase. It has also been used in the synthesis of antifungal agents, such as itraconazole and fluconazole. 4-bromopyrazole has also been used in the synthesis of a variety of other compounds, including analgesics, anti-cancer agents, and anti-inflammatory agents.

Mechanism of Action

4-bromopyrazole has a wide range of biological activities, which are mediated through its ability to interact with a variety of cellular targets. It has been found to interact with a number of enzymes, including cyclooxygenase-2 and the epidermal growth factor receptor tyrosine kinase. It also has the ability to interact with a number of other cellular targets, including G-protein coupled receptors, ion channels, and transporters.
Biochemical and Physiological Effects
4-bromopyrazole has a wide range of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 and the epidermal growth factor receptor tyrosine kinase, which are involved in the regulation of inflammation and cell proliferation. It has also been found to inhibit the activity of a number of other enzymes, including phospholipase A2, proteases, and lipoxygenases. In addition, it has been found to modulate the activity of a number of ion channels, G-protein coupled receptors, and transporters.

Advantages and Limitations for Lab Experiments

4-bromopyrazole is a versatile building block in organic synthesis and is used to create a wide range of compounds. It is relatively easy to synthesize and can be used in a variety of laboratory experiments. It is also relatively stable and can be stored for long periods of time without degradation. However, 4-bromopyrazole is a relatively toxic compound and should be handled with caution in the laboratory.

Future Directions

The potential applications of 4-bromopyrazole are vast and its use in scientific research is likely to continue to expand in the future. It could be used in the development of novel drugs, agrochemicals, and other materials. It could also be used to develop new methods for synthesizing compounds and for the optimization of existing methods. In addition, 4-bromopyrazole could be used to develop new methods for the analysis of biological samples, such as proteins and DNA. Finally, 4-bromopyrazole could be used to develop new methods for the detection and quantification of various compounds.

Synthesis Methods

4-bromopyrazole can be synthesized from a variety of starting materials. The most common method is the reaction of 1-bromo-4-methylpyridine with ethyl chloroformate in the presence of a base, such as sodium hydroxide. This reaction yields 4-bromopyrazole in high yields. Other methods, such as the reaction of 1-bromo-4-methylpyridine with isobutyl chloroformate, can also be used to synthesize 4-bromopyrazole.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione' involves the reaction of 4-bromo-1H-pyrazole with 1,1-dioxothiolane in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromo-1H-pyrazole", "1,1-dioxothiolane", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-bromo-1H-pyrazole in a suitable solvent (e.g. ethanol).", "Step 2: Add 1,1-dioxothiolane to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir for additional time.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS RN

1782408-09-6

Molecular Formula

C8H11BrN2O2S

Molecular Weight

279.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.